(2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid
CAS No.: 1394306-91-2
Cat. No.: VC2708832
Molecular Formula: C5H4BrN3O2
Molecular Weight: 218.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394306-91-2 |
|---|---|
| Molecular Formula | C5H4BrN3O2 |
| Molecular Weight | 218.01 g/mol |
| IUPAC Name | (Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C5H4BrN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1- |
| Standard InChI Key | VAPOTCSOSWZFGX-UPHRSURJSA-N |
| Isomeric SMILES | C(=C\C(=O)O)\C1=NNC(=N1)Br |
| SMILES | C(=CC(=O)O)C1=NNC(=N1)Br |
| Canonical SMILES | C(=CC(=O)O)C1=NNC(=N1)Br |
Introduction
Chemical Properties and Structure
Basic Identification
(2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1394306-91-2 |
| Molecular Formula | C5H4BrN3O2 |
| Molecular Weight | 218.01 g/mol |
| MDL Number | MFCD22422025 |
| SMILES | OC(/C=C\c1n[nH]c(Br)n1)=O |
| InChI | InChI=1S/C5H4BrN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1- |
| InChIKey | VAPOTCSOSWZFGX-UPHRSURJSA-N |
The compound's name specifically indicates its Z-configuration (cis) around the C=C double bond of the acrylic acid moiety, which is an important structural feature affecting its chemical and biological behavior .
Structural Features
The structural composition of (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid includes several key elements:
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A 1,2,4-triazole ring containing three nitrogen atoms in a five-membered heterocyclic structure
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A bromine atom substituent at the 5-position of the triazole ring
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An acrylic acid moiety attached at the 3-position of the triazole ring
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Z (cis) configuration around the carbon-carbon double bond in the acrylic acid portion
These distinctive features contribute to the compound's unique reactivity profile and potential applications in both chemistry and biology .
Comparison with Related Compounds
Synthesis and Preparation
Purification Methods
To achieve the high purity levels (typically 95-97%) required for research applications, purification of (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid may involve:
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Column chromatography
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Recrystallization from appropriate solvent systems
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Modern separation techniques like preparative HPLC
These methods help ensure the removal of synthetic by-products and stereoisomers that might affect the compound's properties .
Physical Properties
Stability Considerations
As a research chemical, (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid should be stored under appropriate conditions to maintain its integrity:
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Protection from light and moisture
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Storage at controlled temperature (typically refrigerated)
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Avoidance of prolonged exposure to acidic or basic conditions that might affect the stability of the acrylic acid moiety
These precautions help preserve the compound's structural integrity and Z-configuration during storage .
Biological Activity and Applications
| Structural Feature | Potential Biological Activity |
|---|---|
| 1,2,4-Triazole ring | Antimicrobial, antifungal, antibacterial properties |
| Bromine substituent | Enhanced antimicrobial activity, increased membrane penetration |
| Acrylic acid moiety | Enzyme inhibition potential, interaction with biological nucleophiles |
| Z-configuration | Specific conformation for receptor binding, altered bioavailability |
The triazole ring system in particular has been recognized for its broad spectrum of biological activities and its presence in various pharmaceutical compounds .
Research Applications
As a specialized research chemical, (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid finds applications in:
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Medicinal chemistry research as a building block for more complex bioactive molecules
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Structure-activity relationship studies examining the impact of the triazole ring and bromine substituent
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Development of novel antimicrobial and antifungal agents
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Potential applications in material science, particularly in polymer chemistry
The compound's unique structure makes it valuable for researchers exploring new chemical entities with specific biological targets .
| Supplier | Product Code | Purity | Typical Packaging |
|---|---|---|---|
| Vulcanchem | VC2708832 | Research grade | Research quantities |
| CHEMDIV | BB57-3693 | Research grade | Available from 1 mg |
| Fluorochem | F372887 | Research grade | 1g |
| Combi-Blocks | QY-9622 | 95% | Research quantities |
| MolCore | MCT27577 | NLT 97% | Research quantities |
The compound is typically supplied in research-grade quantities suitable for laboratory investigations and early-stage development work .
Packaging and Delivery
Standard packaging formats include:
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Glass vials (typically 4ml vials)
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96-tube racks for high-throughput applications
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Custom packaging based on quantity requirements
Most suppliers offer international shipping with delivery times of approximately one week for standard orders .
Analytical Methods
Identification Techniques
Several analytical techniques can be employed for the identification and characterization of (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and determination of Z/E configuration
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Mass Spectrometry (MS) for molecular weight confirmation
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Infrared (IR) spectroscopy to identify functional groups
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X-ray crystallography for definitive structural determination
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High-Performance Liquid Chromatography (HPLC) for purity assessment
These methods provide complementary information about the compound's structure, purity, and stereochemical arrangement .
Future Research Directions
| Research Area | Description | Potential Significance |
|---|---|---|
| Structure-Activity Relationships | Investigation of how structural features contribute to biological activity | Guide development of more potent derivatives |
| Synthetic Methodology | Development of efficient and stereoselective synthesis methods | Enable scaled production and derivatization |
| Biological Screening | Comprehensive evaluation of antimicrobial, antifungal, and other activities | Identify specific biological targets and applications |
| Material Applications | Investigation of polymerization and material properties | Develop novel functional materials |
| Medicinal Chemistry | Development of drug conjugates and complex pharmaceutical intermediates | Create new therapeutic candidates |
These research directions could expand the understanding and utilization of this interesting compound .
Derivative Development
The basic structure of (2Z)-3-(5-bromo-1H-1,2,4-triazol-3-yl)acrylic acid offers several positions for modification:
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Substitution of the bromine atom with other halogens or functional groups
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Modification of the acrylic acid moiety (esterification, amidation, reduction)
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Functionalization of the triazole NH position
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Incorporation into larger molecular frameworks
Such modifications could lead to compounds with enhanced or specialized properties for specific applications .
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